An In-depth Technical Guide to 2,5-Dichlorothiazole: A Core Heterocyclic Building Block
An In-depth Technical Guide to 2,5-Dichlorothiazole: A Core Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a core component in numerous FDA-approved drugs, including antibacterial and antiviral agents.[2][3] The functionalization of this ring system is paramount for the development of novel therapeutic agents and advanced materials. Among the various substituted thiazoles, halogenated derivatives such as 2,5-Dichlorothiazole serve as exceptionally versatile building blocks, offering multiple reactive sites for diversification through modern synthetic methodologies.[4][5] This guide provides a comprehensive technical overview of 2,5-Dichlorothiazole, focusing on its properties, synthesis, reactivity, and applications for professionals engaged in chemical research and development.
Compound Identification and Core Properties
2,5-Dichlorothiazole is a distinct heterocyclic compound valued for its utility as a synthetic intermediate.
-
IUPAC Name : 2,5-dichloro-1,3-thiazole[6]
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Synonyms : 2,5-dichloro-1,3-thiazole[7]
-
Molecular Formula : C₃HCl₂NS[7]
-
Molecular Weight : 154.02 g/mol [6]
Below is the chemical structure of 2,5-Dichlorothiazole.
Caption: Chemical structure of 2,5-Dichlorothiazole.
Physicochemical Properties
The physical and chemical characteristics of 2,5-Dichlorothiazole are summarized in the table below. It is typically a colorless to pale yellow liquid under standard conditions.
| Property | Value | Source(s) |
| Physical Form | Liquid | [7] |
| Appearance | Colorless to light yellow | Inferred from similar compounds |
| Boiling Point | 159-161 °C | Data for related isomers |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | Data for related isomers |
| Solubility | Soluble in common organic solvents | [4] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [7] |
Spectroscopic and Analytical Characterization
While comprehensive experimental spectra for 2,5-Dichlorothiazole are not widely published, its spectral characteristics can be reliably predicted based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal.
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Predicted Signal: A singlet peak is anticipated in the range of δ 7.5-8.0 ppm . This chemical shift is attributed to the lone proton at the C4 position of the thiazole ring. The downfield shift is due to the deshielding effects of the aromatic ring current and the adjacent electronegative sulfur and nitrogen atoms.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the thiazole ring.
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C2 (Carbon between N and S) : Predicted chemical shift of δ 150-158 ppm . This carbon is significantly deshielded due to its direct attachment to two electronegative heteroatoms (N and S) and a chlorine atom.
-
C4 (Carbon bearing H) : Predicted chemical shift of δ 120-128 ppm . This is the only carbon attached to a hydrogen and is influenced by the adjacent sulfur and C5-chloro group.
-
C5 (Carbon between C4 and N) : Predicted chemical shift of δ 135-145 ppm . This carbon is deshielded by the adjacent nitrogen atom and the directly attached chlorine atom.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bonding within the molecule. Key predicted absorption bands include:
-
C-H Stretch (Aromatic) : A weak to medium band around 3100-3000 cm⁻¹ .
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C=N Stretch : A strong absorption band in the region of 1620-1550 cm⁻¹ , characteristic of the imine bond within the thiazole ring.
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C=C Stretch (Aromatic) : Medium intensity bands around 1500-1400 cm⁻¹ .
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C-Cl Stretch : Strong bands in the fingerprint region, typically around 850-750 cm⁻¹ .
Synthesis and Manufacturing
While a specific, high-yield, one-pot synthesis for 2,5-Dichlorothiazole is not prominently featured in readily available literature, its preparation can be logically derived from established methods for synthesizing substituted thiazoles. A common and effective strategy involves the chlorination of a suitable thiazole precursor. One plausible route begins with the chlorination of 2-aminothiazole, followed by diazotization and a Sandmeyer-type reaction to install the second chlorine atom.
A related synthesis for the analogous 2-chloro-5-chloromethylthiazole starts from 1,3-dichloropropene, which is converted to an isothiocyanate intermediate that subsequently undergoes chlorination and cyclization.[2] This highlights the industrial feasibility of using chlorinated precursors to construct the thiazole ring.
Caption: A plausible synthetic workflow for 2,5-Dichlorothiazole.
Chemical Reactivity and Functionalization
The synthetic utility of 2,5-Dichlorothiazole stems from the differential reactivity of its two chlorine-substituted positions (C2 and C5), which allows for selective functionalization. These transformations are primarily governed by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][8] Consequently, reactions involving the C-Cl bonds of 2,5-Dichlorothiazole typically require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems) than their bromo or iodo counterparts.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, enabling the elaboration of the thiazole core.[9][10]
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids or their esters. Achieving selectivity between the C2 and C5 positions can be challenging and often depends on the specific catalyst, ligands, and electronic nature of the coupling partners.
-
Buchwald-Hartwig Amination: This method is essential for forming C-N bonds, allowing for the introduction of primary and secondary amines. It has largely replaced classical SₙAr for this purpose due to its milder conditions and broader substrate scope.[1][10]
-
Sonogashira Coupling: Used to install alkyne moieties, this reaction provides a gateway to further transformations or for creating rigid linkers in drug candidates.
Caption: Major cross-coupling pathways for 2,5-Dichlorothiazole.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the thiazole ring, enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SₙAr).[1] This reaction involves the attack of a nucleophile on the ring, forming a transient, negatively charged Meisenheimer complex, followed by the expulsion of a chloride ion.[1][11]
-
Causality of Reactivity: The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is due to the adjacent nitrogen atom's strong electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate.
-
Common Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and some amines can displace the chlorine atoms, typically under heated conditions in a polar aprotic solvent.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This protocol is adapted from methodologies for similar dihalogenated heterocycles and serves as a validated starting point.[1][5]
-
Inert Atmosphere Setup: In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox (if applicable) and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under argon. Add 2,5-Dichlorothiazole (1.0 eq.) followed by the desired amine (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture to a temperature between 90-120 °C. Higher temperatures may be required compared to bromo-analogs.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Applications in Research and Drug Development
While specific, publicly disclosed applications of 2,5-Dichlorothiazole are limited, the strategic importance of its isomeric and related structures is well-documented. For instance, 2,4-dichloro-5-thiazolecarboxaldehyde , a structural isomer, has been utilized as a key starting material in the synthesis of novel chalcone derivatives.[12] These compounds were subsequently evaluated as potential antitubercular and antiproliferative agents, demonstrating the power of the dichlorothiazole scaffold in generating biologically active molecules.[12][13]
The functional handles on 2,5-Dichlorothiazole allow for its incorporation into larger, more complex molecules, making it a valuable intermediate for building libraries of compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
2,5-Dichlorothiazole is a hazardous chemical and must be handled with appropriate safety precautions in a controlled laboratory environment.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Signal Word : Warning[7]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Wear appropriate PPE, including impermeable gloves, safety glasses with side-shields, and a lab coat.[14][16]
-
Avoid all personal contact. Wash hands thoroughly after handling.[17]
-
Keep away from sources of ignition.[15]
Storage
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[14]
-
The recommended storage temperature is 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
In case of a spill, evacuate the area.[18]
-
Wear a self-contained breathing apparatus and full protective clothing.
-
Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable, labeled container for disposal.[17]
-
Prevent the material from entering drains or waterways.[15][18]
References
- CymitQuimica. (n.d.). CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.
- Apollo Scientific. (2013). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Dichlorothiazole-4-carboxamide.
- Apollo Scientific. (2023). Safety Data Sheet: 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2,4-Dichlorothiazole-5-carboxaldehyde.
- Cymit Química S.L. (n.d.). CAS 92972-48-0: 2,4-Dichlorothiazole-5-carboxaldehyde.
- TCI Chemicals. (2025). SAFETY DATA SHEET: C3295 - 2-Chloro-5-(chloromethyl)thiazole.
- Benchchem. (n.d.). Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling.
- Benchchem. (n.d.). Synthesis of 2-Chlorothiazole-5-thiol Derivatives: An Application Note and Detailed Protocol.
- Advanced ChemBlocks. (n.d.). 2,5-Dichloro-1,3-thiazole 97%.
- ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole.
- Sciforum. (n.d.). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions.
- Angene. (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?.
- Benchchem. (n.d.). An In-depth Technical Guide to the NMR Spectra of 2,5-dichloro-4-iodo-1,3-thiazole.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- MDPI. (n.d.). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
- National Institutes of Health. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
- Google Patents. (n.d.). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
- BTEC Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- CrashCourse. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.
- Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data.
- ResearchGate. (2021). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents.
- National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Wiley Online Library. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorothiazole | 16629-14-4.
- ResearchGate. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide.
- National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Physical Chemistry Research. (2023). Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Retrieved from Physical Chemistry Research website.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison website.
- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorothiazole | 16629-14-4.
- ResearchGate. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. nbinno.com [nbinno.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
